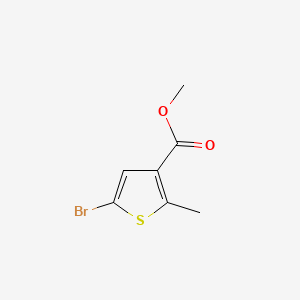

Methyl 5-bromo-2-methylthiophene-3-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

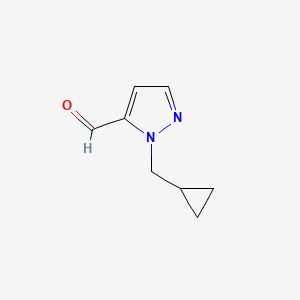

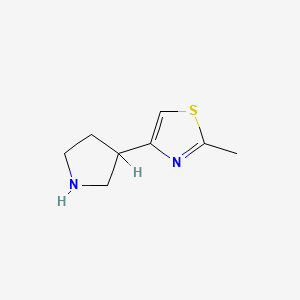

“Methyl 5-bromo-2-methylthiophene-3-carboxylate” is a chemical compound with the molecular formula C7H7BrO2S . It has a molecular weight of 235.1 g/mol . The compound is typically stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BrO2S/c1-4-3-5(6(8)11-4)7(9)10-2/h3H,1-2H3 . The Canonical SMILES is CC1=CC(=C(S1)Br)C(=O)OC . These codes provide a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

“Methyl 5-bromo-2-methylthiophene-3-carboxylate” is a liquid at room temperature . It has a topological polar surface area of 54.5 Ų and a XLogP3-AA value of 2.9 . The exact mass and monoisotopic mass of the compound are both 233.93501 g/mol .Scientific Research Applications

-

Scientific Field: Medicinal Chemistry

- Thiophene-based analogs have been studied by a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects .

- The methods of application or experimental procedures involve various synthetic methods to thiophene derivatives such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis .

- These molecules exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

-

Scientific Field: Industrial Chemistry and Material Science

-

Scientific Field: Organic Electronics

-

Scientific Field: Synthetic Chemistry

- Thiophene derivatives, including “Methyl 5-bromo-2-methylthiophene-3-carboxylate”, are often used as intermediates in the synthesis of more complex organic compounds .

- The methods of application or experimental procedures would involve various synthetic routes, depending on the target compound .

- The outcomes of these applications would be the successful synthesis of target compounds for further study or use .

-

Scientific Field: Pharmacology

- Some thiophene derivatives have been found to have anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer properties .

- The methods of application or experimental procedures would involve in vitro and in vivo testing of these compounds for their pharmacological effects .

- The outcomes of these applications would be the discovery of new potential therapeutic agents .

-

Scientific Field: Agriculture

- Thiophene derivatives can also act as metal complexing agents and in the development of insecticides .

- The methods of application or experimental procedures would involve the formulation of these compounds into suitable forms for agricultural use .

- The outcomes of these applications would be the effective control of pests, thereby improving crop yields .

Safety And Hazards

properties

IUPAC Name |

methyl 5-bromo-2-methylthiophene-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BrO2S/c1-4-5(7(9)10-2)3-6(8)11-4/h3H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOLUIHOYXGOSFO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(S1)Br)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BrO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10728102 |

Source

|

| Record name | Methyl 5-bromo-2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 5-bromo-2-methylthiophene-3-carboxylate | |

CAS RN |

1259396-11-6 |

Source

|

| Record name | Methyl 5-bromo-2-methylthiophene-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10728102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-3-iodo-1H-pyrazolo[4,3-b]pyridine](/img/structure/B580900.png)